
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane is a chiral compound with a unique structure that includes an ethynyl group, a phenyl ring, and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One method involves using 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The phenyl ring and dioxolane ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes.
Aplicaciones Científicas De Investigación
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the creation of other chiral compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of advanced materials and polymers with specific properties
Mecanismo De Acción
The mechanism by which (4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π interactions, while the dioxolane ring can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and binding affinity in different contexts .
Comparación Con Compuestos Similares
Similar Compounds
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: Another chiral compound with a similar structure but different functional groups.
(2S,4S,5R,6R)-5-Acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid: A complex sugar molecule with multiple hydroxyl groups.
Uniqueness
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane is unique due to its combination of an ethynyl group, a phenyl ring, and a dioxolane ring. This combination provides distinct reactivity and potential for various applications in synthesis and research.
Propiedades
Número CAS |
22563-24-2 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H14O2/c1-4-11-12(15-13(2,3)14-11)10-8-6-5-7-9-10/h1,5-9,11-12H,2-3H3/t11-,12+/m0/s1 |
Clave InChI |
VEYUSEXJAUQESQ-NWDGAFQWSA-N |
SMILES isomérico |
CC1(O[C@H]([C@H](O1)C2=CC=CC=C2)C#C)C |
SMILES canónico |
CC1(OC(C(O1)C2=CC=CC=C2)C#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
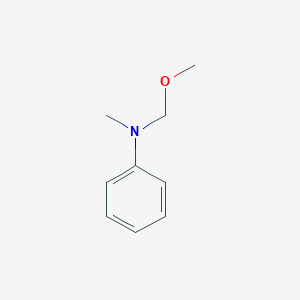
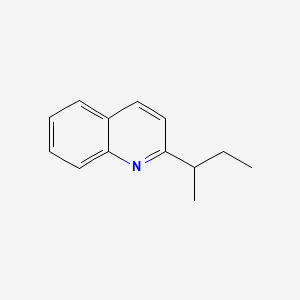
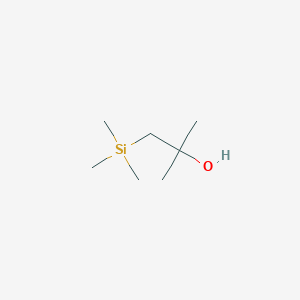
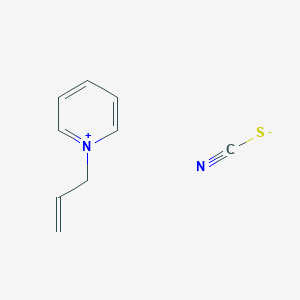
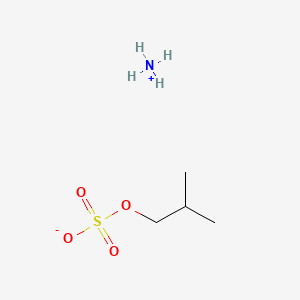

![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)

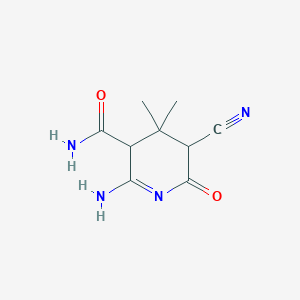
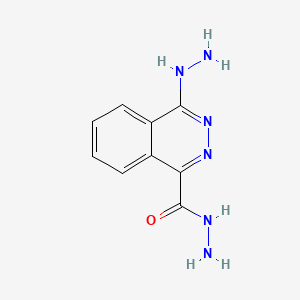
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
